(3-Amino-5-(diethylcarbamoyl)phenyl)boronic acid hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
“(3-Amino-5-(diethylcarbamoyl)phenyl)boronic acid hydrochloride” is a chemical compound with the molecular formula C11H18BClN2O3 . It is a derivative of boronic acid, which is known for its ability to selectively bind with diol-compounds .
Molecular Structure Analysis
The molecular structure of this compound is represented by the formula C11H18BClN2O3 . Unfortunately, the specific structural details are not available in the retrieved resources.Physical and Chemical Properties Analysis
The physical and chemical properties of “this compound” are not fully detailed in the available resources. The compound has a molecular weight of 272.536 .Scientific Research Applications
Synthesis and Structural Analysis
The scientific research applications of boronic acid derivatives, including compounds like (3-Amino-5-(diethylcarbamoyl)phenyl)boronic acid hydrochloride, often begin with their synthesis and structural analysis. For instance, amino-3-fluorophenyl boronic acid derivatives have been synthesized from bromo-fluoroanilines, showcasing the methodological groundwork for creating complex boronic acid compounds. These derivatives play a crucial role in the synthesis of biologically active compounds, pharmaceutical agents, and in various synthetic chemistry applications such as Suzuki cross-coupling reactions and Diels-Alder reactions. The X-ray crystal structure of such derivatives provides insights into their potential applications in constructing materials like glucose sensing devices that operate at physiological pH, leveraging the unique properties of boronic acids to interact with diols and saccharides (Das et al., 2003).
Applications in Sensing and Separation Technologies
Boronic acid derivatives are integral in developing sensing and separation technologies due to their affinity for diols, making them suitable for detecting substances like saccharides and glycoproteins. For example, 3-aminophenylboronic acid (3-APBA) has been utilized in creating affinity sensors for bacteria detection through its binding reaction with diol-groups on bacterial cell walls. This approach has implications for water quality analysis and the detection of other cis-diol-containing analytes, offering a cost-effective and time-saving method compared to traditional techniques (Wannapob et al., 2010). Additionally, boronic acid-modified magnetic materials have been developed for the purification of antibodies, leveraging the reversible covalent interactions with glycoproteins, demonstrating the versatility of boronic acids in bioseparation processes (Dhadge et al., 2014).
Polymer and Hydrogel Development
The development of dynamically restructuring hydrogels through reversible crosslinking with phenylboronic acid functionalized spacers illustrates the application of boronic acids in creating responsive materials. These hydrogels can adjust their properties in response to environmental pH changes, making them suitable for various applications, including drug delivery systems and wound healing materials (Piest et al., 2011).
Interaction with Biological Molecules
Studies on the interaction of boronic acids with biological molecules like N-acetylneuraminic acid (Neu5Ac) shed light on their potential for selective recognition of cell-surface glycoconjugates. This selective recognition is vital for developing therapeutic agents and diagnostic tools targeting specific cellular markers (Otsuka et al., 2003).
Safety and Hazards
Mechanism of Action
Target of Action
Boronic acids, in general, are known to interact with cis-diol containing molecules such as nucleosides, catechols, saccharides, and glycoproteins .
Mode of Action
The compound interacts with its targets through a reversible covalent reaction . This interaction is pH-dependent. Under high pH conditions, the boronic acid moiety can form a covalent complex with the cis-diol group. When the pH environment becomes acidic, the complex dissociates into the original boronic acid and the cis-diol .
Biochemical Pathways
Boronic acids have been used in various areas ranging from biological labeling, protein manipulation and modification, to separation and the development of therapeutics . They have also been used in the development of synthetic ‘boron-lectins’ .
Result of Action
Boronic acids have been used for the selective detection of sulfur-containing metabolites in in vitro models .
Action Environment
The action of this compound can be influenced by environmental factors such as pH. The interaction of the boronic acid moiety with cis-diol groups is pH-dependent . Other factors that could influence the compound’s action, efficacy, and stability include temperature, the presence of other chemicals in the environment, and the specific characteristics of the target molecules.
Properties
IUPAC Name |
[3-amino-5-(diethylcarbamoyl)phenyl]boronic acid;hydrochloride |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H17BN2O3.ClH/c1-3-14(4-2)11(15)8-5-9(12(16)17)7-10(13)6-8;/h5-7,16-17H,3-4,13H2,1-2H3;1H |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JULUJZFVUNTJKC-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=CC(=CC(=C1)N)C(=O)N(CC)CC)(O)O.Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H18BClN2O3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80674324 |
Source
|
Record name | [3-Amino-5-(diethylcarbamoyl)phenyl]boronic acid--hydrogen chloride (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80674324 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
272.54 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
957066-02-3 |
Source
|
Record name | [3-Amino-5-(diethylcarbamoyl)phenyl]boronic acid--hydrogen chloride (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80674324 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.